molecular formula C24H16F3NO3 B11530434 (4E)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B11530434
M. Wt: 423.4 g/mol
InChI Key: SDRQLCWKYNSKTI-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a hydroxyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable amine, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Iron (III) chloride, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the benzoyl group yields a benzyl derivative.

Scientific Research Applications

4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl and hydroxyl groups can form hydrogen bonds with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-3-HYDROXY-5-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrole ring contributes to its potential biological activity.

Properties

Molecular Formula

C24H16F3NO3

Molecular Weight

423.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H16F3NO3/c25-24(26,27)17-12-7-13-18(14-17)28-20(15-8-3-1-4-9-15)19(22(30)23(28)31)21(29)16-10-5-2-6-11-16/h1-14,20,29H/b21-19+

InChI Key

SDRQLCWKYNSKTI-XUTLUUPISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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